Lithium(1+) 1-(3-bromopyridin-2-yl)cyclopropane-1-carboxylate
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Overview
Description
Lithium(1+) 1-(3-bromopyridin-2-yl)cyclopropane-1-carboxylate is a chemical compound that features a lithium ion coordinated to a cyclopropane carboxylate group substituted with a 3-bromopyridin-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lithium(1+) 1-(3-bromopyridin-2-yl)cyclopropane-1-carboxylate typically involves the following steps:
Formation of the cyclopropane ring: This can be achieved through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor.
Introduction of the bromopyridinyl group: This step involves the bromination of pyridine followed by its attachment to the cyclopropane ring via a coupling reaction.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the bromopyridinyl moiety.
Reduction: Reduction reactions can also occur, potentially affecting the bromine atom or the pyridine ring.
Substitution: The bromine atom in the bromopyridinyl group can be substituted with other nucleophiles in a substitution reaction.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products:
Oxidation: Products may include oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the compound with modifications to the bromine or pyridine ring.
Substitution: Substituted derivatives where the bromine atom is replaced by another functional group.
Scientific Research Applications
Lithium(1+) 1-(3-bromopyridin-2-yl)cyclopropane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of Lithium(1+) 1-(3-bromopyridin-2-yl)cyclopropane-1-carboxylate involves its interaction with molecular targets through its functional groups. The lithium ion can coordinate with various substrates, while the bromopyridinyl and cyclopropane moieties can participate in different chemical reactions. These interactions can modulate biological pathways or chemical processes, depending on the context of its application.
Comparison with Similar Compounds
- Lithium(1+) 1-(pyrimidin-4-yl)cyclopropane-1-carboxylate
- Lithium(1+) 1-[5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylate
Comparison:
- Lithium(1+) 1-(pyrimidin-4-yl)cyclopropane-1-carboxylate: This compound features a pyrimidinyl group instead of a bromopyridinyl group, which may result in different reactivity and applications.
- Lithium(1+) 1-[5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylate: The presence of a trifluoromethyl group can significantly alter the electronic properties and reactivity compared to the bromopyridinyl group.
Lithium(1+) 1-(3-bromopyridin-2-yl)cyclopropane-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
2913268-58-1 |
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Molecular Formula |
C9H7BrLiNO2 |
Molecular Weight |
248.0 g/mol |
IUPAC Name |
lithium;1-(3-bromopyridin-2-yl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H8BrNO2.Li/c10-6-2-1-5-11-7(6)9(3-4-9)8(12)13;/h1-2,5H,3-4H2,(H,12,13);/q;+1/p-1 |
InChI Key |
DKSQVTHXBPDPOD-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1CC1(C2=C(C=CC=N2)Br)C(=O)[O-] |
Origin of Product |
United States |
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